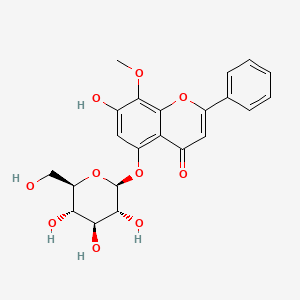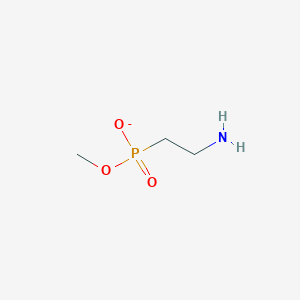
Methyl (2-aminoethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2-aminoethyl)phosphonate is an organophosphorus compound characterized by a stable carbon-to-phosphorus (C–P) bond. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as medicine, agriculture, and industry. The unique chemical structure of this compound, which includes both an amino group and a phosphonate group, makes it a compound of significant interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl (2-aminoethyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of 2-aminoethanol with phosphorus trichloride, followed by methylation. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (2-aminoethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The phosphonate group can be reduced to form phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution reactions can produce a variety of alkyl or acyl derivatives.
Applications De Recherche Scientifique
Methyl (2-aminoethyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential role in biological systems, particularly in the metabolism of phosphonates.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly for its antimicrobial properties.
Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl (2-aminoethyl)phosphonate involves its interaction with various molecular targets. The compound can mimic the structure of natural phosphates and carboxylates, allowing it to inhibit metabolic enzymes. This inhibition can disrupt various biochemical pathways, leading to its antimicrobial and other biological effects.
Comparaison Avec Des Composés Similaires
2-Aminoethylphosphonic acid:
Phosphonoacetic acid: Another phosphonate compound with different functional groups.
Uniqueness: Methyl (2-aminoethyl)phosphonate is unique due to its combination of an amino group and a phosphonate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of more complex molecules and in biological research.
Propriétés
Numéro CAS |
82155-11-1 |
|---|---|
Formule moléculaire |
C3H9NO3P- |
Poids moléculaire |
138.08 g/mol |
Nom IUPAC |
2-aminoethyl(methoxy)phosphinate |
InChI |
InChI=1S/C3H10NO3P/c1-7-8(5,6)3-2-4/h2-4H2,1H3,(H,5,6)/p-1 |
Clé InChI |
CGVKWLMTKYHCRD-UHFFFAOYSA-M |
SMILES canonique |
COP(=O)(CCN)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-Chloroethyl(nitroso)carbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14417217.png)
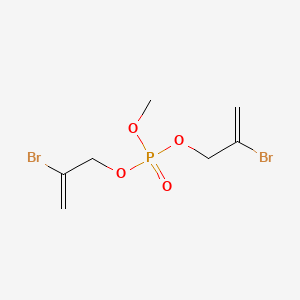
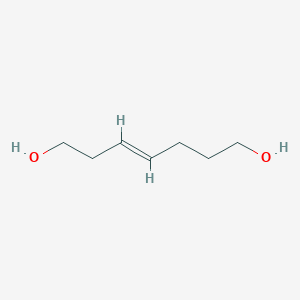
![N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine](/img/structure/B14417248.png)
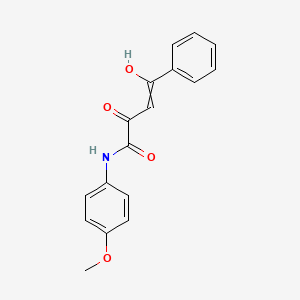
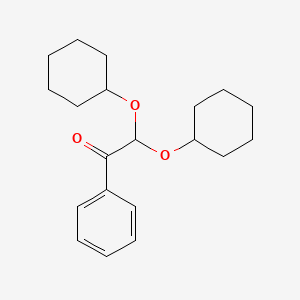
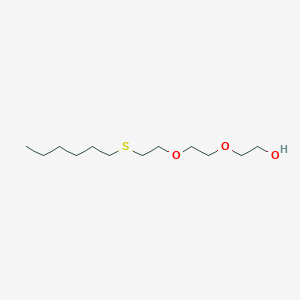
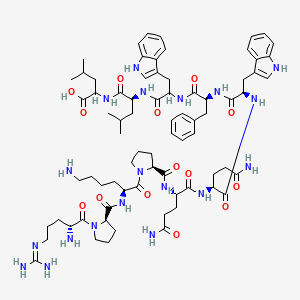
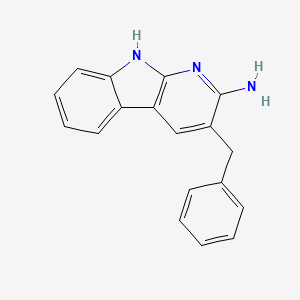
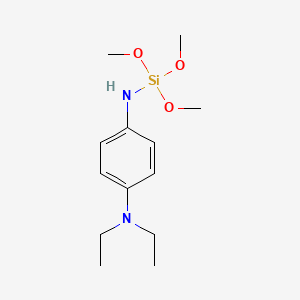
![N-(4-Chlorophenyl)-4-{2-[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene}-3-oxo-3,4-dihydronaphthalene-2-carboxamide](/img/structure/B14417291.png)
![2,6-Di-tert-butyl-4-[5-methyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14417295.png)
